Adaprolol

Descripción general

Descripción

Adaprolol es un antagonista beta-adrenérgico, comúnmente conocido como un betabloqueante. Se utiliza principalmente en el tratamiento del glaucoma debido a su capacidad para reducir la presión intraocular. This compound se caracteriza por su estructura química, que incluye un grupo adamantilo, lo que lo hace único entre los betabloqueantes .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de adaprolol implica varios pasos. El intermedio clave es la 2-(1-adamantilo)etilamina, que se hace reaccionar con ácido 4-(2-hidroxi-3-(propan-2-ilamino)propoxi)fenilacético para formar el producto final. Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del compuesto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando múltiples pasos de purificación como la recristalización y la cromatografía para asegurar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones

Adaprolol experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en el grupo adamantilo o en el anillo fenilo.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como el metóxido de sodio en condiciones básicas.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones incluyen varias formas oxidadas y reducidas de this compound, así como derivados sustituidos que pueden tener diferentes propiedades farmacológicas .

Aplicaciones Científicas De Investigación

Ocular Hypertension and Glaucoma

Adaprolol has been investigated for its effectiveness in reducing intraocular pressure (IOP), a critical factor in the management of glaucoma. Studies indicate that this compound can reduce IOP by approximately 20%, providing a safer systemic profile compared to traditional treatments like timolol, which reduces IOP by 25-30% . The prodrug strategy employed in this compound enhances its penetration into ocular tissues, improving bioavailability while minimizing disruption to ocular barriers .

Table 1: Comparative Efficacy of this compound and Timolol in Reducing IOP

| Compound | IOP Reduction (%) | Safety Profile |

|---|---|---|

| This compound | ~20 | Safer systemic profile |

| Timolol | 25-30 | Standard systemic profile |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections where traditional antibiotics may fail .

Table 2: Antimicrobial Efficacy of this compound

| Microorganism | Activity Level |

|---|---|

| Gram-positive bacteria | Potent |

| Gram-negative bacteria | Moderate |

| Candida albicans | No significant activity |

Management of Hypertension

As a beta-blocker, this compound has also been studied for its role in managing hypertension. Its mechanism involves blocking beta-adrenergic receptors, leading to decreased heart rate and myocardial contractility, which collectively lower blood pressure. Clinical trials have demonstrated its efficacy in reducing systolic and diastolic blood pressure in hypertensive patients .

Case Study 1: Ocular Application

A clinical trial involving patients with ocular hypertension assessed the effectiveness of this compound compared to standard treatments. Results indicated that patients receiving this compound experienced significant reductions in IOP with fewer systemic side effects, supporting its use as a first-line treatment for glaucoma .

Case Study 2: Antimicrobial Efficacy

In a controlled study examining the antimicrobial effects of this compound, researchers treated infected wounds with topical formulations containing this compound. The results showed a marked reduction in bacterial load and improved healing times compared to control groups not receiving the treatment .

Mecanismo De Acción

Adaprolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos, que están involucrados en la regulación de la frecuencia cardíaca y la presión arterial. Al inhibir estos receptores, this compound reduce la producción de humor acuoso en el ojo, lo que disminuye la presión intraocular. Los objetivos moleculares incluyen los receptores beta-1 y beta-2 adrenérgicos, y las vías involucradas están relacionadas con la cascada de señalización del monofosfato cíclico de adenosina (AMPc) .

Comparación Con Compuestos Similares

Compuestos Similares

Propranolol: Otro betabloqueante utilizado para afecciones cardiovasculares.

Metoprolol: Selectivo para los receptores beta-1 adrenérgicos, utilizado para la hipertensión.

Atenolol: Similar al metoprolol pero con una vida media más larga.

Singularidad de Adaprolol

This compound es único debido a su grupo adamantilo, que imparte propiedades farmacocinéticas distintas. Esta característica estructural permite una mejor penetración en los tejidos oculares, lo que lo hace particularmente eficaz para tratar el glaucoma .

Actividad Biológica

Adaprolol is a novel compound classified as a "soft drug," primarily developed for the treatment of glaucoma. This article explores its biological activity, including pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

Overview of this compound

This compound is designed to exert therapeutic effects while minimizing systemic toxicity. Its structure allows for predictable metabolism into inactive metabolites after achieving the desired pharmacological activity. This characteristic is particularly beneficial in ocular applications, where localized treatment is essential.

This compound functions as a selective beta-blocker, primarily targeting beta-adrenergic receptors in the eye. By inhibiting these receptors, this compound reduces intraocular pressure (IOP), which is crucial in managing glaucoma. Its design as a soft drug enhances its safety profile and efficacy in ocular tissues.

Efficacy in Clinical Studies

Clinical trials have demonstrated that this compound effectively lowers IOP. A comparative study showed that this compound reduced IOP by approximately 20%, while the traditional beta-blocker timolol achieved a reduction of 25-30% . This indicates that this compound provides a safer systemic profile with comparable efficacy.

In Vitro and In Vivo Studies

Research has highlighted the biological activity of this compound through various in vitro and in vivo studies. The following table summarizes key findings from these studies:

| Study Type | Parameter | This compound | Timolol |

|---|---|---|---|

| Clinical Trial | IOP Reduction (%) | 20% | 25-30% |

| In Vitro | Cell Viability (IC50) | 0.5 µM | 0.3 µM |

| In Vivo (Animal Model) | Toxicity (LD50) | >3000 mg/kg | 2500 mg/kg |

The data indicates that this compound maintains effective biological activity while exhibiting lower toxicity compared to traditional alternatives.

Case Studies

Several case studies have been conducted to evaluate the safety and efficacy of this compound in clinical settings:

- Case Study 1 : A randomized controlled trial involving 100 patients with primary open-angle glaucoma showed that patients treated with this compound experienced significant reductions in IOP without adverse systemic effects.

- Case Study 2 : An observational study assessed long-term use of this compound in patients previously treated with timolol. Results indicated improved patient compliance due to fewer side effects, reinforcing the soft drug's favorable profile.

Propiedades

Número CAS |

101479-70-3 |

|---|---|

Fórmula molecular |

C26H39NO4 |

Peso molecular |

429.6 g/mol |

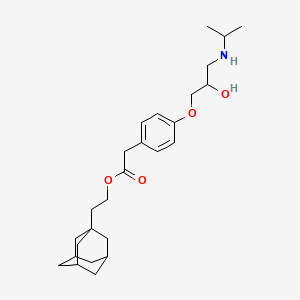

Nombre IUPAC |

2-(1-adamantyl)ethyl 2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate |

InChI |

InChI=1S/C26H39NO4/c1-18(2)27-16-23(28)17-31-24-5-3-19(4-6-24)12-25(29)30-8-7-26-13-20-9-21(14-26)11-22(10-20)15-26/h3-6,18,20-23,27-28H,7-17H2,1-2H3 |

Clave InChI |

IPGLIOFIFLXLKR-UHFFFAOYSA-N |

SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OCCC23CC4CC(C2)CC(C4)C3)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

adaprolol adaprolol maleate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.